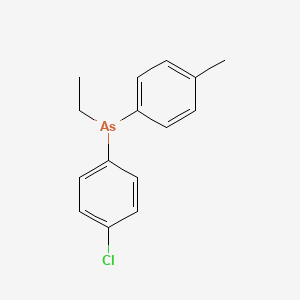
(4-Chlorophenyl)(ethyl)(4-methylphenyl)arsane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)(ethyl)(4-methylphenyl)arsane is an organoarsenic compound characterized by the presence of both chlorophenyl and methylphenyl groups attached to an arsenic atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(ethyl)(4-methylphenyl)arsane typically involves the reaction of 4-chlorophenylarsine with 4-methylphenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the toxic nature of arsenic compounds.
化学反応の分析
Types of Reactions
(4-Chlorophenyl)(ethyl)(4-methylphenyl)arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: The chlorophenyl and methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic trioxide, while substitution reactions can produce a variety of functionalized arsenic compounds.
科学的研究の応用
(4-Chlorophenyl)(ethyl)(4-methylphenyl)arsane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organoarsenic compounds.
Biology: Studies have explored its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: The compound is used in the development of materials with unique properties, such as semiconductors and catalysts.
作用機序
The mechanism by which (4-Chlorophenyl)(ethyl)(4-methylphenyl)arsane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
類似化合物との比較
Similar Compounds
- (4-Chlorophenyl)(methyl)(4-methylphenyl)arsane
- (4-Chlorophenyl)(ethyl)(4-chlorophenyl)arsane
- (4-Methylphenyl)(ethyl)(4-methylphenyl)arsane
Uniqueness
(4-Chlorophenyl)(ethyl)(4-methylphenyl)arsane is unique due to the combination of its chlorophenyl and methylphenyl groups, which confer distinct chemical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
83627-09-2 |
|---|---|
分子式 |
C15H16AsCl |
分子量 |
306.66 g/mol |
IUPAC名 |
(4-chlorophenyl)-ethyl-(4-methylphenyl)arsane |
InChI |
InChI=1S/C15H16AsCl/c1-3-16(13-6-4-12(2)5-7-13)14-8-10-15(17)11-9-14/h4-11H,3H2,1-2H3 |
InChIキー |
MPAOUGZKYBQUNR-UHFFFAOYSA-N |
正規SMILES |
CC[As](C1=CC=C(C=C1)C)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


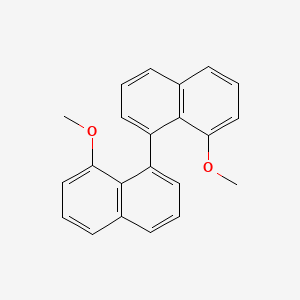
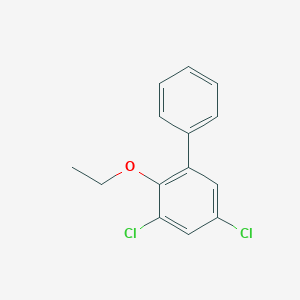
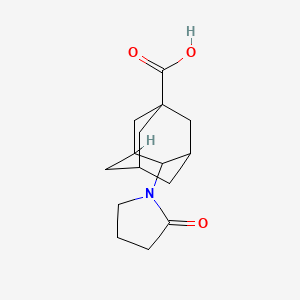
![3-[(2H-1,3-Benzodioxol-5-yl)oxy]propanoic acid](/img/structure/B14427852.png)
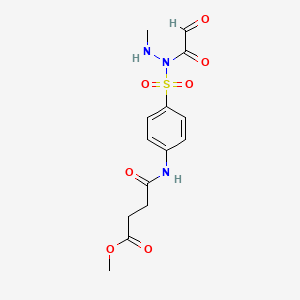
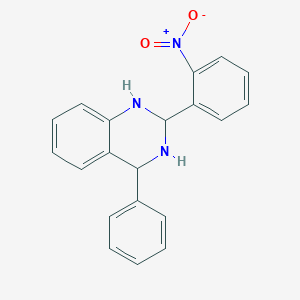
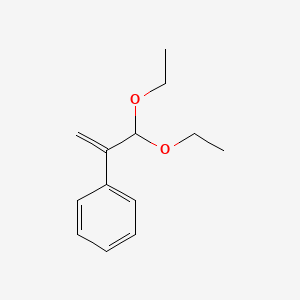
![N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine](/img/structure/B14427880.png)
![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)

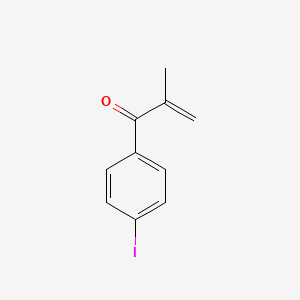
![4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14427890.png)
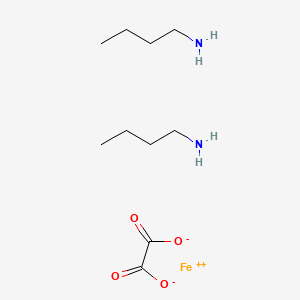
silane](/img/structure/B14427896.png)
